Enhanced Basicity: Predicted pKa of 10.17 for Dihydroimidazole versus 7.0 for Imidazole
The key differentiator for dihydroimidazole is its enhanced basicity compared to the fully aromatic imidazole. While imidazole has an experimentally determined pKa of approximately 7.0, the saturated dihydroimidazole (2-imidazoline) scaffold exhibits a significantly higher predicted pKa of 10.17 [1]. This is a direct consequence of the disruption of aromaticity and the increased availability of the nitrogen lone pair for protonation, which does not require the energetic penalty of disrupting an aromatic sextet [2].
| Evidence Dimension | Basicity (as measured by pKa of the conjugate acid) |
|---|---|
| Target Compound Data | pKa = 10.17 (predicted) |
| Comparator Or Baseline | Imidazole (CAS 288-32-4): pKa = 7.0 (experimental) |
| Quantified Difference | ΔpKa ≈ +3.17 |
| Conditions | Computational prediction for 2-imidazoline (dihydroimidazole) compared to experimental pKa of imidazole. |
Why This Matters
A nearly 1,500-fold difference in basicity (10^3.17) dictates the choice of reagent for acid-scavenging reactions, buffer preparation at higher pH, or in drug design where the protonation state at physiological pH profoundly impacts bioavailability and target engagement.
- [1] Chemistry StackExchange. (2017). Comparing basicity of imidazole and 2-imidazoline. Answer. View Source
- [2] Chemistry StackExchange. (2017). Comparing basicity of imidazole and 2-imidazoline. Revision 9de6916f. View Source
